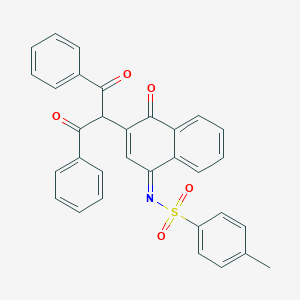

![molecular formula C12H10ClN3OS B273882 N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)

N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide, also known as isoniazid, is a synthetic compound that is widely used as an anti-tuberculosis drug. It was first synthesized in 1951 by the Swiss chemist Paul Ehrlich and has since become one of the most important drugs in the treatment of tuberculosis. Isoniazid works by inhibiting the synthesis of mycolic acids, which are essential components of the cell wall of the tuberculosis bacterium.

Mécanisme D'action

The mechanism of action of N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide involves the inhibition of the synthesis of mycolic acids, which are essential components of the cell wall of the tuberculosis bacterium. Mycolic acids are long-chain fatty acids that are covalently linked to the arabinogalactan-peptidoglycan complex in the cell wall. Isoniazid inhibits the synthesis of mycolic acids by targeting the enzyme InhA, which is involved in the synthesis of the fatty acid precursors of mycolic acids. Inhibition of InhA leads to a disruption of the cell wall, which ultimately results in the death of the tuberculosis bacterium.

Biochemical and Physiological Effects:

Isoniazid has several biochemical and physiological effects. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. Isoniazid is metabolized in the liver by acetylation, which results in the formation of acetylN'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide and other metabolites. The acetylation of N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide is a genetically determined trait, and individuals who are slow acetylators may have higher levels of N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide in their blood and are at a higher risk of toxicity. Isoniazid has been associated with several side effects, including hepatotoxicity, peripheral neuropathy, and drug interactions.

Avantages Et Limitations Des Expériences En Laboratoire

Isoniazid has several advantages for lab experiments. It is a well-established drug with a known mechanism of action and can be easily synthesized on a large scale. Isoniazid has been extensively studied for its anti-tuberculosis activity and has been used as a tool in research to study the metabolism of drugs and the role of mycolic acids in the cell wall of the tuberculosis bacterium. However, N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide has several limitations for lab experiments. It has been associated with several side effects, including hepatotoxicity and peripheral neuropathy, which can limit its use in certain experimental settings. In addition, N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide has a narrow therapeutic window, which means that the dose must be carefully monitored to avoid toxicity.

Orientations Futures

There are several future directions for research on N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide. One area of research is the development of new drugs that target the same pathway as N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide but with improved efficacy and fewer side effects. Another area of research is the development of new diagnostic tools for tuberculosis that can detect drug-resistant strains of the bacteria. In addition, there is a need for better understanding of the mechanisms of drug resistance in tuberculosis and the development of strategies to overcome it. Finally, there is a need for better understanding of the role of mycolic acids in the cell wall of the tuberculosis bacterium and the development of drugs that target this pathway.

Méthodes De Synthèse

The synthesis of N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide involves the reaction of isonicotinic acid hydrazide with 5-chloro-2-thiophene carboxaldehyde in the presence of an acid catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to form N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide. The synthesis of N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide is relatively simple and can be carried out on a large scale.

Applications De Recherche Scientifique

Isoniazid has been extensively studied for its anti-tuberculosis activity. It is used as a first-line drug in the treatment of tuberculosis, both alone and in combination with other drugs. Isoniazid has also been investigated for its potential use in the treatment of other diseases, such as leprosy and HIV. In addition, N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide has been used as a tool in research to study the metabolism of drugs and the role of mycolic acids in the cell wall of the tuberculosis bacterium.

Propriétés

Nom du produit |

N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide |

|---|---|

Formule moléculaire |

C12H10ClN3OS |

Poids moléculaire |

279.75 g/mol |

Nom IUPAC |

N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]pyridine-4-carboxamide |

InChI |

InChI=1S/C12H10ClN3OS/c1-8(10-2-3-11(13)18-10)15-16-12(17)9-4-6-14-7-5-9/h2-7H,1H3,(H,16,17)/b15-8+ |

Clé InChI |

OBPSLGRIJVEXPY-OVCLIPMQSA-N |

SMILES isomérique |

C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=C(S2)Cl |

SMILES |

CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(S2)Cl |

SMILES canonique |

CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(S2)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B273802.png)

![3-{10-[3-(Methacryloyloxy)phenyl]-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-en-4-yl}phenyl 2-methylacrylate](/img/structure/B273806.png)

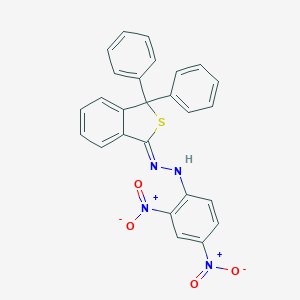

![1-[Bis({4-nitrophenyl}sulfonyl)methylene]-2-{2-nitrophenyl}hydrazine](/img/structure/B273807.png)

![4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B273809.png)

![Ethyl 4,10-bis[4-(acetyloxy)phenyl]-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B273810.png)

![Ethyl 4,10-bis(2-bromophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B273812.png)

![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-4-nitrobenzohydrazide](/img/structure/B273825.png)

![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]naphthalene-1-carbohydrazide](/img/structure/B273826.png)

![4-methoxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B273827.png)

![1-Methyl-5-[1-(2,4-dinitrophenylhydrazono)ethyl]furan](/img/structure/B273829.png)